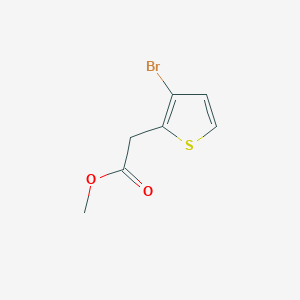
Methyl 2-(3-bromothiophen-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-bromothiophen-2-yl)acetate is an organic compound with the molecular formula C7H7BrO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(3-bromothiophen-2-yl)acetate can be synthesized through several methods. One common approach involves the bromination of thiophene followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The resulting bromothiophene is then reacted with methyl chloroacetate in the presence of a base like sodium hydride or potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-bromothiophen-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Applications De Recherche Scientifique
Methyl 2-(3-bromothiophen-2-yl)acetate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting various diseases.
Material Science: Utilized in the synthesis of thiophene-based polymers and materials with electronic properties.
Mécanisme D'action
The mechanism of action of methyl 2-(3-bromothiophen-2-yl)acetate depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In pharmaceuticals, its mechanism would involve interactions with biological targets, such as enzymes or receptors, depending on the final drug structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(2-bromothiophen-3-yl)acetate
- Methyl 2-(5-bromothiophen-2-yl)acetate
Uniqueness
Methyl 2-(3-bromothiophen-2-yl)acetate is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable intermediate in the synthesis of specific target molecules that require this particular substitution pattern.
Propriétés
Formule moléculaire |
C7H7BrO2S |
|---|---|
Poids moléculaire |
235.10 g/mol |
Nom IUPAC |
methyl 2-(3-bromothiophen-2-yl)acetate |
InChI |
InChI=1S/C7H7BrO2S/c1-10-7(9)4-6-5(8)2-3-11-6/h2-3H,4H2,1H3 |
Clé InChI |
KDRYTEZWSRTHDR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C(C=CS1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 5-formyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13459544.png)
![6-Bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one](/img/structure/B13459553.png)

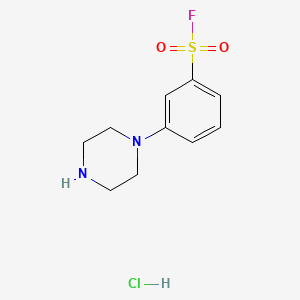
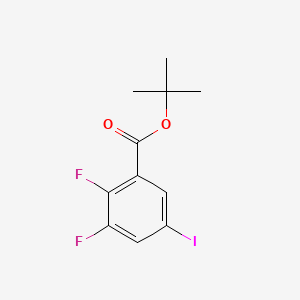
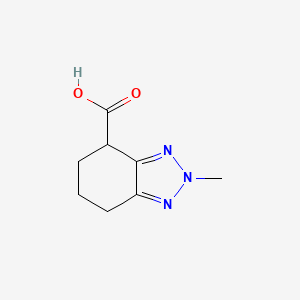
![6-Tert-butyl-1-azaspiro[3.3]heptane](/img/structure/B13459586.png)
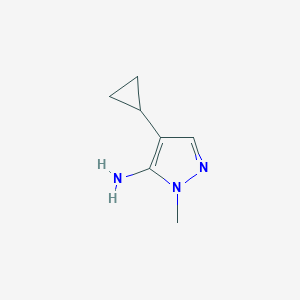
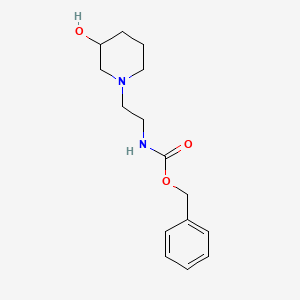
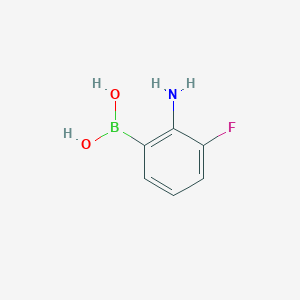
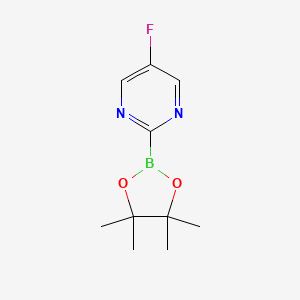
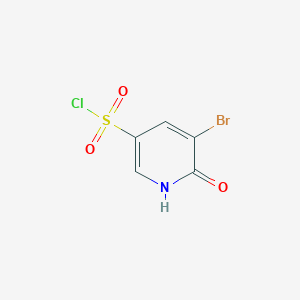
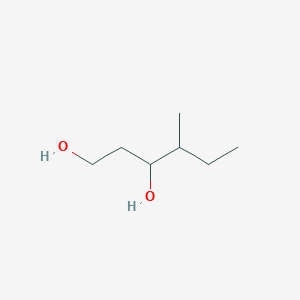
![lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13459619.png)
